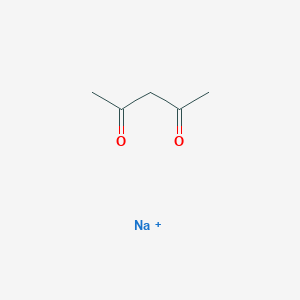

Sodium pentane-2,4-dione

Description

Historical Development of Pentane-2,4-dione Chemistry and its Alkali Metal Derivatives

The chemistry of β-diketones, such as pentane-2,4-dione, has historical roots in the early 20th century, initially driven by investigations into coordination chemistry. smolecule.com Early synthetic methods for pentane-2,4-dione itself, like Claisen condensations and the decarboxylation of acetoacetic acid derivatives, were often inefficient, yielding only moderate amounts of the product under harsh conditions. smolecule.com

The development of alkali metal derivatives, particularly sodium pentane-2,4-dione, marked a significant advancement. The preparation of this salt is straightforward, typically involving the deprotonation of pentane-2,4-dione with a strong sodium base like sodium hydroxide (B78521) or sodium hydride. wikipedia.orgorgsyn.org The reaction with sodium hydroxide produces the hydrated salt, while using sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) yields the anhydrous form. wikipedia.org

A crucial milestone in understanding this derivative was the elucidation of its structure. X-ray crystallography of the monohydrate revealed that the sodium cation is coordinated by the two oxygen atoms of the enolate form of the pentane-2,4-dione anion. wikipedia.org This established structural knowledge provided a firm basis for understanding its reactivity.

Significance of this compound as a Precursor and Reagent in Advanced Chemical Synthesis

This compound is a cornerstone reagent, primarily valued as a precursor to a wide variety of other chemical compounds. Its dual reactivity allows for both C-alkylation and O-alkylation, leading to either 3-substituted derivatives of pentane-2,4-dione or the corresponding enol ethers, respectively. wikipedia.org This versatility makes it a key building block in organic synthesis.

A primary application is in coordination chemistry, where it serves as a straightforward precursor to metal acetylacetonate (B107027) complexes. wikipedia.orgwikipedia.org The general method involves reacting a metal salt with this compound, which provides the acetylacetonate (acac) ligand. wikipedia.org The strong chelate effect, where both oxygen atoms of the ligand bind to the metal to form a stable six-membered ring, is a powerful driving force for the formation of these complexes. wikipedia.orgatamanchemicals.com

Furthermore, the compound's utility extends to more complex syntheses. It is used as a nucleophile in reactions such as the preparation of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, an intermediate for palladium-catalyzed cyclization reactions. acs.org It is also instrumental in creating intermediates for the synthesis of liquid crystals and can be used to produce tetraacetylethane through oxidative coupling. wikipedia.orgorgsyn.orgunirioja.es

Table 1: Key Synthetic Applications of this compound

| Application Category | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Coordination Chemistry | Ligand Exchange | Metal Acetylacetonate Complexes | wikipedia.org, wikipedia.org |

| Organic Synthesis | C-Alkylation/O-Alkylation | 3-Substituted Diketones / Enol Ethers | wikipedia.org, researchgate.net |

| Organic Synthesis | Oxidation | Tetraacetylethane | wikipedia.org, orgsyn.org |

| Materials Science | Precursor Synthesis | Intermediates for Liquid Crystals | unirioja.es |

| Organometallic Chemistry | Nucleophilic Addition | Substituted Dienyl Diketones | acs.org |

Overview of Current Research Trajectories Involving the Compound

Contemporary research continues to leverage the unique properties of this compound and its derivatives across diverse fields of chemistry.

Catalysis: A major research thrust involves the development of novel catalysts. Metal acetylacetonate complexes, synthesized from the sodium salt, are widely explored as catalysts for various organic transformations. atamanchemicals.comamericanelements.com Recent studies include their use in fabricating carbon nanostructures through chemical vapor deposition (CVD) and in developing advanced oxidation processes, such as the Wacker-type oxidation of alkenes using specialized cobalt complexes. americanelements.comacs.org

Materials Science: The compound is a key precursor in materials synthesis. It is used in the preparation of nanocomposites, such as those incorporating spinel ferrites, which have potential applications in electronics. scirp.org Furthermore, related acetylacetonate complexes are employed in the sol-gel synthesis of functional materials like barium titanate for use in capacitors and other dielectric applications. The synthesis of novel liquid crystals also remains an active area of investigation, with pentane-2,4-dione derivatives serving as crucial intermediates. unirioja.es

Coordination and Organometallic Chemistry: Research is ongoing to synthesize novel chelating ligands derived from pentane-2,4-dione for specific applications. researchgate.net This includes the creation of lanthanide complexes for luminescent materials and the study of the "redox noninnocence" of pentane-2,4-dione-based ligands, where the ligand itself can participate in redox processes within the metal complex. acs.orgresearchgate.net

Table 2: Current Research Areas Utilizing this compound and its Derivatives

| Research Field | Specific Application | Example | Reference |

|---|---|---|---|

| Catalysis | Heterogeneous Catalysis | Fabrication of carbon nanostructures | americanelements.com |

| Catalysis | Homogeneous Catalysis | Wacker-type oxidation | acs.org |

| Materials Science | Nanomaterials | Synthesis of ferrite (B1171679) nanocomposites | scirp.org |

| Materials Science | Electronic Materials | Precursors for barium titanate (BaTiO₃) | |

| Materials Science | Display Technology | Intermediates for liquid crystals | unirioja.es |

| Coordination Chemistry | Luminescent Materials | Synthesis of lanthanide complexes | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8NaO2+ |

|---|---|

Molecular Weight |

123.11 g/mol |

IUPAC Name |

sodium;pentane-2,4-dione |

InChI |

InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3H2,1-2H3;/q;+1 |

InChI Key |

HJPYUCNTBLYDBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Pentane 2,4 Dione

Deprotonation Routes from Acetylacetone (B45752): Mechanistic and Efficiency Considerations

The choice of base and solvent is critical in the synthesis of sodium pentane-2,4-dione, influencing reaction efficiency, safety, and the purity of the final product. The most common methods involve straightforward acid-base reactions.

A prevalent and direct method for synthesizing this compound involves the reaction of acetylacetone with sodium hydroxide (B78521) (NaOH). pearson.comchegg.com This acid-base reaction is typically performed in an aqueous or alcoholic medium. The hydroxide ion deprotonates the acidic α-carbon of acetylacetone, forming the sodium salt of the acetylacetonate (B107027) carbanion and water as the sole byproduct. vaia.compearson.com The resulting acetylacetonate anion is a resonance-stabilized species, which contributes to the thermodynamic favorability of the reaction. vaia.com This method is valued for its simplicity, high yield, and the benign nature of the water byproduct.

For applications requiring anhydrous conditions, sodium hydride (NaH) is an effective, non-nucleophilic strong base for the deprotonation of acetylacetone. rsc.org The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net Sodium hydride abstracts a proton from the central carbon of acetylacetone, producing this compound and hydrogen gas (H₂). The evolution of hydrogen gas provides a visual indicator of the reaction's progress. This route is advantageous when the presence of water from the NaOH reaction would interfere with subsequent synthetic steps, such as in the preparation of certain organometallic complexes. rsc.org

While NaOH and NaH are the most common bases, other sodium-containing reagents can facilitate the deprotonation of acetylacetone. Sodium acetate (B1210297) (CH₃COONa) is often used as a base in reactions to form metal acetylacetonate complexes. magritek.com In these procedures, sodium acetate acts as the base that deprotonates the acetylacetone in situ, allowing the resulting acetylacetonate anion to immediately react with a metal salt present in the reaction mixture. magritek.com The effectiveness of sodium acetate is dependent on the specific reaction conditions and the other reagents involved.

Table 1: Comparison of Deprotonation Routes for this compound Synthesis

| Feature | Reaction with Sodium Hydroxide | Reaction with Sodium Hydride |

| Base | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) |

| Typical Solvent | Water, Ethanol | Tetrahydrofuran (THF), other aprotic solvents |

| Byproduct | Water (H₂O) | Hydrogen Gas (H₂) |

| Key Advantage | Simple, inexpensive, benign byproduct | Produces an anhydrous product |

| Considerations | Product is hydrated or in protic solvent | NaH is flammable and water-reactive |

Optimization of Synthetic Conditions for Research-Scale Production

The optimization of synthetic conditions is crucial for maximizing yield and purity, particularly for research applications where the this compound is used as an intermediate. Key parameters for optimization include reaction time, temperature, and purification methods. For instance, in related alkylation reactions using the acetylacetonate anion, shortening the reaction time has been shown to reduce the formation of undesired dialkylation byproducts. orgsyn.org

The choice of solvent and base is also a critical optimization point. Studies on related one-pot syntheses have demonstrated that a systematic evaluation of different bases (e.g., K₂CO₃, Na₂CO₃) and solvents (e.g., dioxane, DMF, acetonitrile) can lead to significant improvements in yield. mdpi.com For the synthesis of this compound, ensuring the complete consumption of the starting acetylacetone while preventing side reactions is paramount. Purification of the resulting salt, often achieved through recrystallization or washing with a non-polar solvent to remove unreacted starting material, is a final, critical step to ensure high purity for subsequent reactions. researchgate.net

Table 2: Key Parameters for Optimization in Research-Scale Synthesis

| Parameter | Objective | Impact on Synthesis |

| Reaction Time | Minimize side-product formation | Prolonged reaction times can lead to byproducts (e.g., dialkylation in subsequent steps). orgsyn.org |

| Temperature | Control reaction rate and selectivity | Higher temperatures can increase reaction rates but may also promote decomposition or side reactions. |

| Solvent Choice | Ensure reactant solubility and product purity | Aprotic solvents (e.g., THF) are essential for anhydrous products; solvent choice impacts base effectiveness. rsc.orgmdpi.com |

| Base Purity | Achieve stoichiometric reaction | Impurities in the base can introduce contaminants into the final product. |

| Purification Method | Isolate pure this compound | Recrystallization or washing with appropriate solvents removes unreacted materials and byproducts. researchgate.net |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry offer a framework for evaluating and improving the environmental impact of chemical syntheses. acs.orgrroij.com When applied to the production of this compound, different routes show distinct advantages.

The reaction with sodium hydroxide is highly aligned with green chemistry principles. It demonstrates high atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org In this case, with water as the only byproduct, the atom economy is approximately 87.1%. Furthermore, if water is used as the solvent, it eliminates the need for volatile and often hazardous organic solvents. researchgate.netscirp.org

The sodium hydride route, while necessary for anhydrous applications, presents more challenges from a green chemistry perspective. Although its atom economy is theoretically higher (approx. 98.4%), it involves the use of sodium hydride, a highly reactive and hazardous substance, and flammable aprotic solvents. rsc.org This conflicts with the principle of designing for safety (Principle #12). acs.org Therefore, from a green chemistry standpoint, the sodium hydroxide method is generally preferred unless anhydrous conditions are an absolute requirement for subsequent steps.

Table 3: Green Chemistry Analysis of Synthetic Routes

| Green Chemistry Principle | Reaction with Sodium Hydroxide | Reaction with Sodium Hydride |

| Atom Economy acs.org | ~87.1% (High) | ~98.4% (Very High) |

| Use of Safer Solvents rroij.com | Excellent (Can use water) | Poor (Requires aprotic organic solvents) |

| Inherent Safety acs.org | Good (Benign reagents and byproduct) | Poor (Uses flammable and water-reactive NaH) |

| Waste Prevention | Excellent (Water is the only byproduct) | Good (H₂ is the only byproduct) |

Coordination Chemistry and Ligand Functionality of the Pentane 2,4 Dione Anion in the Presence of Sodium

The Pentane-2,4-dione Anion as a Bidentate Ligand: Electronic and Structural Aspects

The pentane-2,4-dione anion, [CH(C(O)CH₃)₂]⁻, often abbreviated as acac⁻, is the conjugate base of acetylacetone (B45752). wikipedia.org Deprotonation of the central methylene (B1212753) group (CH₂) results in a carbanion that is stabilized by resonance. The negative charge is delocalized over the two oxygen atoms and the three central carbon atoms. wikipedia.org This delocalization results in two equivalent C-O bonds and two equivalent central C-C bonds, with the bond order for each being approximately 1.5. wikipedia.orgiucr.org The two oxygen atoms share the negative charge equally, making them both effective coordination sites. iucr.org

This electronic structure allows the pentane-2,4-dionate anion to function as a classic bidentate chelating ligand. It coordinates to a metal ion through both oxygen atoms, forming a stable six-membered chelate ring. iucr.orgwikipedia.org This chelation is a strong driving force in the formation of metal complexes. iucr.org

The crystal structure of sodium pentane-2,4-dionate monohydrate, Na[C₅H₇O₂]·H₂O, provides direct insight into the coordination of the anion with the sodium ion. In the solid state, the sodium cation is in a distorted octahedral coordination environment. iucr.org It is bonded to six oxygen atoms: two from a single chelating acetylacetonate (B107027) ligand, two from adjacent acetylacetonate groups, and two from bridging water molecules. iucr.org This arrangement leads to the formation of a zigzag polymeric chain of Na⁺ ions parallel to the b-axis of the crystal. iucr.org

| Bond | Distance (Å) | Reference |

|---|---|---|

| Na-O (chelated acac) | 2.318(1) and 2.325(1) | iucr.org |

| Na-O (bridging acac) | 2.382(1) and 2.387(1) | iucr.org |

| Na-O (water) | 2.422(1) and 2.423(1) | iucr.org |

| Na···Na | 3.057(1) | iucr.org |

Principles of Metal Acetylacetonate Complex Formation Mediated by Sodium Pentane-2,4-dione

This compound is a widely used precursor for the synthesis of metal acetylacetonate complexes. wikipedia.orgiucr.orgcymitquimica.com The general method involves the reaction of a metal salt with the acetylacetonate anion, which is readily provided by its sodium salt. wikipedia.org The reaction can be represented as:

Mⁿ⁺ + n [C₅H₇O₂]⁻ → M(C₅H₇O₂)ₙ

This method is often preferred due to the clean reaction conditions and the ease of handling the solid sodium salt compared to using acetylacetone in the presence of a liquid base. The formation of the metal acetylacetonate complex is driven by the strong chelate effect of the bidentate acac⁻ ligand. iucr.org

In many synthetic procedures, this compound is generated in situ. This is typically achieved by reacting acetylacetone with a base like sodium hydroxide (B78521) or sodium acetate (B1210297) in the presence of the metal salt. scribd.commagritek.comipl.org For example, the synthesis of tris(acetylacetonato)manganese(III) can be accomplished by reacting manganese(II) chloride with acetylacetone in a solution containing sodium acetate. scribd.comblogspot.com The sodium acetate acts as a base to deprotonate the acetylacetone, forming the acetylacetonate anion which then coordinates to the manganese ion. scribd.comblogspot.com Similarly, iron(III) acetylacetonate can be prepared from iron(II) chloride and acetylacetone, with the addition of a sodium acetate solution to facilitate the formation of the red precipitate. magritek.com

| Target Complex | Metal Salt | Sodium Salt Mediator | Key Observation | Reference |

|---|---|---|---|---|

| Mn(acac)₃ | Manganese(II) chloride | Sodium acetate | Neutralizes acid produced, driving the reaction. | scribd.comblogspot.com |

| Fe(acac)₃ | Iron(II) chloride | Sodium acetate | Addition of sodium acetate solution results in a red precipitate. | magritek.com |

| Cu(acac)₂ | Copper(II) chloride | Sodium acetate | A blue-grey precipitate is formed. | magritek.com |

Influence of Sodium Counterion on Ligand Chelation Behavior and Coordination Geometries

The sodium counterion plays a significant role in the chelation behavior of the pentane-2,4-dionate anion and the resulting coordination geometries, particularly in the solid state. The crystal structure of Na(acac)·H₂O demonstrates that the Na⁺ ion is not merely a spectator. iucr.org Its coordination to oxygen atoms from neighboring acetylacetonate ligands leads to the formation of a polymeric structure. iucr.orgresearchgate.net This bridging behavior shows that the acetylacetonate ligand can act as more than just a simple chelating agent, adopting μ₂ and even μ₃ coordination modes where its oxygen atoms bridge multiple sodium centers. researchgate.net

Investigations into Ligand Exchange Reactions and Transmetallation Processes

Ligand exchange reactions are fundamental processes in coordination chemistry where one ligand in a complex is replaced by another. researchgate.net this compound can be a source of the acetylacetonate anion for such reactions, displacing other ligands from a metal center.

Transmetallation is a specific type of organometallic reaction involving the transfer of a ligand from one metal to another. Current time information in Bangalore, IN. This process is often irreversible and driven by thermodynamic factors, such as the relative electronegativities of the metals. Current time information in Bangalore, IN. It can be represented generally as:

M₁–R + M₂–X → M₁–X + M₂–R

Sodium acetylacetonate can participate in these reactions as the source of the acetylacetonate ligand (R). For example, mechanochemical reactions of inorganic polymers like ¹∞[Mo₃Q₇Br₄] (where Q is S or Se) with sodium acetylacetonate hydrate (B1144303) lead to the excision of the cluster core and the formation of cationic complexes like [Mo₃Q₇(acac)₃]⁺. researchgate.net This demonstrates a transmetallation/ligand exchange process where the bromide ligands on the molybdenum cluster are replaced by acetylacetonate ligands.

While direct studies detailing sodium acetylacetonate in a wide range of transmetallation reactions are specific, its role as a common reagent for introducing the acetylacetonate ligand is well-established. For instance, in copper-catalyzed cross-coupling reactions, the use of Cu(acac)₂ as a catalyst often involves prior synthesis using sodium acetylacetonate or its in-situ formation. acs.org Transmetallation from a pre-formed metal acetylacetonate complex to another metal center is a key step in many catalytic cycles and the synthesis of heterometallic materials. researchgate.netrsc.org

Supramolecular Assembly and Coordination Polymer Formation with this compound

This compound and its anion are effective building blocks for the construction of supramolecular assemblies and coordination polymers. As established in its own crystal structure, sodium acetylacetonate monohydrate forms a one-dimensional coordination polymer through bridging water molecules and acetylacetonate ligands. iucr.orgresearchgate.net

In heterometallic systems, the acetylacetonate ligand can bridge between sodium ions and other metal ions, leading to the formation of extended networks. For example, the reaction of Ni(acac)₂ with silver salts (AgX) results in heterometallic coordination polymers with units such as [NiAg₃(acac)₃(NO₃)₂]ₙ and [NiAg₂(acac)₂(CF₃SO₃)₂]ₙ. rsc.org Although this example starts with Ni(acac)₂, the principle of using an acetylacetonate complex as a "metalloligand" to build larger structures is demonstrated. The sodium ion itself can be a key structural component in such polymers. nih.gov

The formation of these supramolecular structures is governed by a variety of factors, including the coordination preferences of the metal ions, the bridging capabilities of the acetylacetonate ligand, and the nature of any co-ligands or counter-anions present in the system. rsc.orgnih.gov The interplay of these factors allows for the design and synthesis of a diverse range of one-, two-, and three-dimensional heterometallic coordination polymers incorporating sodium and the pentane-2,4-dionate ligand. researchgate.netnih.gov

Role of Sodium Pentane 2,4 Dione in Catalysis and Catalytic Precursor Development

Precursor in Homogeneous Catalysis for Organic Transformations

The utility of sodium pentane-2,4-dione in homogeneous catalysis stems from its ability to generate soluble metal acetylacetonate (B107027) complexes. The organic nature of the acac ligand renders these complexes soluble in common organic solvents, a prerequisite for homogeneous catalytic systems. lookchem.com These precursors are valued for their stability, ease of handling, and predictable reactivity in generating catalytically active species.

Metal acetylacetonates (B15086760), formed using this compound as the ligand source, are precursors for numerous catalytic reactions. For instance, nickel(II) acetylacetonate is a common precursor for catalysts used in hydrogenation, oligomerization, and Grignard cross-coupling reactions. lookchem.com Cobalt complexes derived from pentane-2,4-dione ligands have been developed as precatalysts for Wacker-type oxidations, offering a more sustainable alternative to traditional palladium catalysts. researchgate.netacs.org The role of the metal center is paramount, but the acac ligand is crucial for stabilizing the metal ion and tuning its electronic and steric properties, thereby influencing the activity and selectivity of the final catalyst.

Table 1: Examples of Homogeneous Catalytic Reactions Using Metal Acetylacetonate Precursors

| Metal Precursor | Catalytic Transformation | Substrate Type | Reference |

|---|---|---|---|

| Nickel(II) acetylacetonate | Hydrogenation | Organic compounds | lookchem.com |

| Nickel(II) acetylacetonate | Grignard Synthesis of Nickelocene | Cyclopentadienyl magnesium halides | lookchem.com |

| Cobalt(III) complex | Wacker-type Oxidation | Olefins | acs.org |

| Rhodium complex | Asymmetric Hydroformylation | Styrene | researchgate.net |

Application in Heterogeneous Catalysis: Support and Active Site Generation

In heterogeneous catalysis, metal acetylacetonate complexes derived from this compound serve as valuable precursors for the generation of active sites on solid supports. The process typically involves impregnating a support material (e.g., silica, alumina, or carbon) with a solution of the metal acetylacetonate complex, followed by thermal decomposition (calcination) or chemical reduction. This procedure yields highly dispersed metal or metal oxide nanoparticles that function as the catalytically active sites. vulcanchem.com

The controlled decomposition of these precursors allows for the synthesis of well-defined nanomaterials, such as nickel oxide (NiO) nanoparticles and NiO/carbon nanocomposites, which are active heterogeneous catalysts. vulcanchem.com The concept of the active site is central to heterogeneous catalysis, and this method provides a reliable route to create them. iitm.ac.in For example, isolated Ni²⁺ cations, which can be generated from nickel acetylacetonate precursors grafted onto acidic silanol (B1196071) groups of a zeolite support, have been identified as active sites for ethylene (B1197577) oligomerization. iitm.ac.in The volatility and clean decomposition of many metal acetylacetonates are advantageous, minimizing contamination of the final catalyst.

Facilitation of Specific Organic Reactions (e.g., Aldol (B89426) Condensations, Michael Additions, Polymerization)

This compound, by forming the resonance-stabilized enolate of pentane-2,4-dione, is a classic nucleophile in fundamental carbon-carbon bond-forming reactions. Its application is particularly notable in base-catalyzed Aldol condensations and Michael additions. tamu.edu In these reactions, the enolate attacks a carbonyl compound (Aldol) or an α,β-unsaturated carbonyl compound (Michael), leading to the formation of more complex molecular architectures. tamu.edusit.edu.cn Research has demonstrated the combination of these two reactions in a single pot, where the Michael addition of a dione (B5365651) derivative is followed by an intramolecular Aldol condensation to form cyclic products. tamu.edu

Beyond its role as a nucleophile, its metal complexes are crucial in polymerization catalysis. Nickel(II) acetylacetonate, for example, is a component of catalyst systems for the cyclooligomerization of butadiene. lookchem.com In such polymerizations, the acac ligand helps to stabilize the active nickel center during the catalytic cycle of monomer insertion and chain growth.

Table 2: Specific Organic Reactions Involving Pentane-2,4-dione and its Derivatives

| Reaction Type | Role of Pentane-2,4-dione/Derivative | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Nucleophile (as enolate) | Base (e.g., NaOH) | 1,5-Dicarbonyl compound | tamu.edu |

| Aldol Condensation | Nucleophile (as enolate) | Base | β-Hydroxy dicarbonyl or enone | tamu.edu |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Alkaline aqueous media | β-C-glycosidic ketones | researchgate.net |

Mechanistic Studies of Catalytic Cycles Involving Pentane-2,4-dione Derived Species

For example, detailed studies of a Wacker-type oxidation catalyzed by a cobalt complex with a pentane-2,4-dione bis(S-methylisothiosemicarbazone) ligand showed that the ligand itself undergoes redox changes. acs.orgnih.gov This ligand-centered redox activity is essential for the catalytic transformation, working in concert with the metal center to facilitate substrate activation and electron transfer. nih.gov Similarly, Density Functional Theory (DFT) calculations on a palladium-catalyzed olefination involving a pentane-2,4-dione derivative supported a mechanism with a formal 1,4-Pd shift, highlighting the intricate role of the ligand-substrate adduct in the catalytic cycle. nih.gov These studies underscore the importance of considering the entire metal-ligand complex when elucidating catalytic mechanisms.

Development of Novel Chiral Catalysts Utilizing Pentane-2,4-dione Ligands

While pentane-2,4-dione is an achiral molecule, its carbon framework serves as a versatile scaffold for the synthesis of novel chiral ligands. By chemically modifying the basic dione structure, researchers can introduce chiral centers or elements of axial chirality. When these chiral ligands are complexed with a metal ion, they form asymmetric catalysts capable of inducing enantioselectivity in organic reactions. researchgate.netd-nb.info

The development of such catalysts is a major goal in modern synthetic chemistry. For instance, novel chiral aminophosphine (B1255530) ligands have been prepared and their rhodium complexes have proven effective for the asymmetric hydrogenation of prochiral olefins. researchgate.net Another approach involves creating catalysts that are chiral-at-metal, where the stereochemistry is defined by the arrangement of ligands, including modified dionates, around the metal center. These have been successfully applied in enantioselective cycloaddition and Friedel-Crafts reactions. acs.org Furthermore, pentane-2,4-dione itself can be used as a prochiral substrate to test the effectiveness of newly developed chiral catalysts, as seen in its highly enantioselective hydrogenation using specific ruthenium-diphosphine complexes. researchgate.net

Table 3: Examples of Asymmetric Catalysis Related to Pentane-2,4-dione

| Catalyst System | Chiral Ligand Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium complex | Chiral aminophosphine | Asymmetric Hydrogenation | Not specified | researchgate.net |

| Ruthenium complex | (S)-biphemp (chiral diphosphine) | Hydrogenation of pentane-2,4-dione | Up to 99% | researchgate.net |

| Iridium(III) complex | Chiral-at-metal center | Friedel-Crafts Alkylation | 92-98% | acs.org |

Applications in Advanced Materials Synthesis As a Precursor

Precursor Chemistry for Metal Oxide Thin Films via CVD and ALD

Sodium pentane-2,4-dione and its metal complexes (metal acetylacetonates) are widely utilized as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques for the fabrication of high-quality metal oxide thin films. biofuranchem.comcymitquimica.com The thermal stability and volatility of these acetylacetonate (B107027) complexes are crucial properties that facilitate their transport in the vapor phase to a heated substrate, where they decompose to form the desired metal oxide layer. biofuranchem.com

The general principle involves the reaction of a metal salt with acetylacetone (B45752), often in the presence of a base, to form the metal acetylacetonate complex. wikipedia.org This complex is then vaporized and introduced into a reaction chamber. For instance, in the Metal Organic Chemical Vapor Deposition (MOCVD) technique, single solid source precursors like manganese acetylacetonate and lithium manganese acetylacetonate have been used to deposit thin films of manganese oxide and lithium manganese oxide, respectively, by pyrolyzing them at elevated temperatures. davidpublisher.com

The choice of precursor and deposition conditions, such as substrate temperature, significantly influences the morphology and crystallinity of the resulting thin films. nih.gov While many studies focus on metal acetylacetonates (B15086760) derived from transition metals, sodium acetylacetonate itself can be a component in precursor compositions for mixed metal oxide films. biofuranchem.comgoogle.com The use of acetylacetonate precursors is advantageous due to their ability to produce films at relatively lower temperatures compared to some conventional methods, which can mitigate issues like film cracking due to thermal expansion mismatch. google.com

Table 1: Examples of Metal Acetylacetonate Precursors in Thin Film Deposition

| Metal Oxide | Precursor(s) | Deposition Technique | Reference |

| Copper Oxide (CuO) | Copper(II) acetylacetonate (Cu(acac)₂) | CVD | nih.gov |

| Manganese Oxide (Mn-O) | Manganese acetylacetonate (Mn[C₅H₇O₂]₂) | MOCVD | davidpublisher.com |

| Lithium Manganese Oxide (Li-Mn-O) | Lithium manganese acetylacetonate (Li-Mn[C₅H₇O₂]₃) | MOCVD | davidpublisher.com |

| Indium Oxide (In₂O₃) | Indium acetylacetonate (InAcAc) | Thermal Decomposition | scielo.br |

Synthesis of Inorganic Nanomaterials (e.g., Nanoparticles, Carbon Nanostructures)

This compound plays a significant role as a precursor and a chelating agent in the synthesis of a variety of inorganic nanomaterials, including nanoparticles and carbon nanostructures. biofuranchem.comcymitquimica.com Its ability to form stable complexes with metal ions allows for controlled decomposition and subsequent formation of well-defined nanostructures. cymitquimica.com

In the synthesis of metal oxide nanoparticles, metal acetylacetonates serve as reliable precursors. biofuranchem.com For example, tin-doped zinc oxide (TZO) nanoparticles have been prepared using metal acetylacetonates as precursors in an organic solution. mdpi.com Similarly, nanocomposites such as [(NCZF)₁₋ₓ(Na(ac.ac))ₓ], where NCZF is a nickel-cobalt-zinc ferrite (B1171679), have been synthesized by mixing the ferrite with sodium acetylacetonate. scirp.org In these syntheses, the acetylacetonate component can influence the particle size and morphology of the resulting nanoparticles. scirp.orgsemanticscholar.org

Furthermore, acetylacetonate complexes are employed in the fabrication of carbon nanostructures through methods like chemical vapor deposition (CVD) and laser evaporation. americanelements.com The thermal decomposition of these metal complexes can catalyze the growth of various forms of carbon nanostructures.

Research has also explored the impact of modifying the synthesis conditions, such as using γ-irradiated indium acetylacetonate, to control the morphology and size of the resulting indium oxide nanoparticles. scielo.br The presence of surfactants like sodium dodecyl sulphate in conjunction with the acetylacetonate precursor can further influence the formation of nanocrystalline structures. scielo.br

Table 2: Selected Inorganic Nanomaterials Synthesized Using Acetylacetonate Precursors

| Nanomaterial | Precursor(s) | Synthesis Method | Reference |

| Tin-doped Zinc Oxide (TZO) Nanoparticles | Metal acetylacetonates | Organic solution synthesis | mdpi.com |

| Nickel-Cobalt-Zinc Ferrite Nanocomposite | Ni₀.₄₅Co₀.₂Zn₀.₃₅Fe₂O₄, Sodium acetylacetonate | Mixing and co-precipitation | scirp.orgsemanticscholar.org |

| Indium Oxide (In₂O₃) Nanoparticles | Indium acetylacetonate | Thermal decomposition | scielo.br |

| Carbon Nanostructures | Metal acetylacetonates | Chemical Vapor Deposition (CVD) | americanelements.com |

Role in the Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives are instrumental in the construction of heterometallic coordination polymers and have a foundational role in the broader field of metal-organic frameworks (MOFs). rsc.org The acetylacetonate ligand, with its two oxygen atoms, acts as a bidentate chelating agent, forming a stable six-membered ring with a metal ion. biofuranchem.comwikipedia.org This chelating ability is fundamental to building up the extended structures of coordination polymers and MOFs. researchgate.netchemistryviews.orgrsc.org

While the direct use of this compound in classic MOF synthesis is less common than other organic linkers, the principles of coordination chemistry it exemplifies are central to the field. MOFs are constructed from metal nodes and organic linkers, and the coordination bonds formed are analogous to the chelation seen with acetylacetonates. mdpi.comnih.gov Furthermore, post-synthetic modification of MOFs, such as IRMOF-3, can be achieved through reactions with pentane-2,4-dione, demonstrating its utility in functionalizing these porous materials. mdpi.com The synthesis of MOFs based on alkali metals like sodium is a challenging but growing area of research, with potential applications stemming from their low specific weight. chemistryviews.orgrsc.org

Utilization in Sol-Gel Processing for Hybrid Materials

This compound is a valuable precursor in sol-gel synthesis, a versatile method for creating solid materials from a chemical solution. biofuranchem.com This process is widely used to produce metal oxides, glasses, and hybrid organic-inorganic materials with a high degree of homogeneity at the atomic scale. mdpi.com

The sol-gel process typically involves the hydrolysis and polycondensation of molecular precursors, often metal alkoxides. mdpi.com Sodium acetylacetonate and other metal acetylacetonates can be used as precursors in these reactions. biofuranchem.comlew.ro For example, takovites, a type of anionic clay, have been synthesized using a sol-gel process starting from nickel acetylacetonate and aluminum isopropylate as cation precursors, with sodium methoxide (B1231860) or sodium hydroxide (B78521) as the hydroxyl source. lew.ro The choice of reagents in the sol-gel synthesis can significantly impact the structural properties of the final material. lew.ro

The sol-gel route offers excellent control over the microstructure of the final product and allows for the synthesis of "tailor-made" materials with specific properties. lew.ro This method, utilizing precursors like this compound, is effective for creating highly dispersed materials and hybrid systems. For instance, azide-functionalized acetylacetonate has been synthesized for use in post-sol-gel synthesis of ZrO₂ nanoparticles to create hybrid dielectric materials. d-nb.info The resulting hybrid materials often exhibit unique properties derived from the combination of their organic and inorganic components.

Development of Layered Oxide Cathode Materials

This compound and its related metal acetylacetonate complexes are emerging as important single-source precursors for the synthesis of layered oxide cathode materials for sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). nih.govnih.gov These precursors offer a route to produce phase-pure cathode materials with uniform element distribution, which can lead to enhanced electrochemical performance. nih.govnih.gov

For SIBs, a single-source precursor, NaCo(acac)₃ (where acac is acetylacetonate), has been developed to synthesize the layered oxide cathode material P2-NaxCoO₂. nih.gov This precursor, prepared from commercially available reagents, is stable in air and can be calcined to produce the final cathode material, which has shown excellent rate capability. nih.gov The success of this approach suggests that similar analogue complexes could be synthesized to create other high-performance layered metal oxides for SIBs. nih.gov The development of stable and high-capacity cathode materials is a critical area of research for advancing SIB technology. frontiersin.orgnih.govnih.govrsc.orgrsc.org

Similarly, in the context of LIBs, a versatile single molecular precursor, LiTM(acac)₃ (where TM = Co, Mn, Ni), has been designed to produce various layered oxide cathode materials, including LiCoO₂, LiNi₀.₈Co₀.₂O₂, and LiNi₀.₅Mn₀.₃Co₀.₂O₂. nih.gov The flexibility of the acetylacetonate ligand is predicted to accommodate other metal cations, which could facilitate the doping and modification of these cathode materials and even extend to the synthesis of Na-ion layered oxides. nih.gov This highlights a promising direction for synthesizing advanced cathode materials for next-generation energy storage systems. acs.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of sodium pentane-2,4-dione in solution. As the sodium salt of acetylacetone (B45752), the compound exists as the enolate ion, and its NMR spectrum provides distinct signals corresponding to the different nuclei within the anion. cdnsciencepub.com

In ¹H NMR spectra, the acetylacetonate (B107027) anion typically displays two main resonances. The methyl protons (CH₃) appear as a sharp singlet, while the methine proton (γ-CH) gives rise to another singlet. Studies in solvents like dimethylsulfoxide have shown that the chemical shift of the γ-proton can be concentration-dependent, whereas the methyl proton signals remain largely unaffected by concentration changes. cdnsciencepub.com This suggests specific solvent-solute interactions or ion-pairing effects involving the central part of the anion.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The spectrum shows distinct signals for the methyl carbons, the carbonyl carbons (which are equivalent due to resonance in the enolate), and the central methine carbon. The chemical shifts are characteristic of the delocalized π-electron system within the chelate-like ring structure of the anion.

The study of keto-enol tautomerism, a classic topic for the parent compound acetylacetone (2,4-pentanedione), is often investigated using NMR. thecatalyst.orgmissouri.eduoregonstate.edu While this compound is locked in the enolate form, understanding the NMR of the parent compound provides context for the spectral features of the anion. missouri.edu Dynamic NMR (DNMR) techniques can be employed to study the kinetics of ligand exchange and other dynamic processes when this compound is used to form metal acetylacetonate complexes.

Table 1: Representative NMR Data for the Acetylacetonate Anion Note: Chemical shifts (δ) are highly dependent on the solvent and concentration. The values below are illustrative.

| Nucleus | Type of Carbon/Proton | Typical Chemical Shift (ppm) |

| ¹H | Methyl (CH₃) | ~1.9 |

| ¹H | Methine (γ-CH) | ~5.0 |

| ¹³C | Methyl (CH₃) | ~24 |

| ¹³C | Methine (γ-CH) | ~100 |

| ¹³C | Carbonyl (C=O) | ~190 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for analyzing the functional groups and characterizing the bonding within this compound. The spectra are dominated by vibrations of the acetylacetonate anion, which possesses a delocalized electronic structure.

Studies on the vibrational spectra of sodium acetylacetonate have revealed key insights into its structure in different states. rsc.org In the solid state, the anion is suggested to have a C₂ᵥ symmetry, indicating a highly symmetric, planar structure with equivalent C-C and C-O bonds within the five-membered ring framework. rsc.org However, upon dissolution in an aqueous solution, the symmetry is lowered, likely due to hydration and ion-pairing effects that disrupt the ideal C₂ᵥ structure. rsc.org

The IR and Raman spectra exhibit several characteristic bands:

C=O and C=C Stretching Vibrations: Due to electron delocalization, the distinction between pure carbonyl (C=O) and carbon-carbon double bonds (C=C) is blurred. The spectra show strong bands in the 1500-1650 cm⁻¹ region, which are assigned to coupled stretching modes of this delocalized system.

CH₃ and CH Vibrations: Bands corresponding to the stretching and bending modes of the methyl (CH₃) and methine (γ-CH) groups are readily identified.

Metal-Oxygen Vibrations: In the far-infrared region, vibrations corresponding to the Na-O ionic bond can be observed, providing direct information about the coordination environment of the sodium cation.

By comparing the spectra of sodium acetylacetonate with its deuterated analogue, sodium [²H₁]acetylacetonate, researchers have been able to make definitive assignments for the various vibrational modes. rsc.org

Table 2: Selected Vibrational Frequencies for Sodium Acetylacetonate (Solid State) Data adapted from spectroscopic studies. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

| ~1620 | C=O/C=C Antisymmetric Stretch |

| ~1520 | C=O/C=C Symmetric Stretch |

| ~1430 | CH₃ Asymmetric Deformation |

| ~1250 | C-CH₃ Stretch + C-H Bend |

| ~1015 | CH₃ Rocking |

| ~920 | C-C Stretch |

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound. The structure of sodium acetylacetonate monohydrate (Na[C₅H₇O₂]·H₂O) has been successfully elucidated using single-crystal X-ray crystallography. wikipedia.org

The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. wikipedia.org In the crystal lattice, the sodium cation is coordinated to the oxygen atoms of the enolate anion. wikipedia.org The acetylacetonate ligand itself is essentially planar, consistent with the delocalized π-electron system predicted by other spectroscopic methods. The water molecule of hydration also plays a crucial role in the crystal packing, forming hydrogen bonds that link the structural units. The precise bond lengths and angles determined from XRD provide unambiguous evidence for the resonance within the anion, showing that the C-O and central C-C bond lengths are intermediate between those of typical single and double bonds.

Table 3: Crystallographic Data for this compound Monohydrate Data obtained from X-ray diffraction studies. wikipedia.orgwikipedia.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 1110.2 pm |

| b | 605.8 pm |

| c | 1028.7 pm |

| β | 104.50° |

| Z (Formula units per cell) | 4 |

Mass Spectrometry Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of compounds. For an ionic salt like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. wikipedia.orgnih.gov ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact ionic species. wikipedia.orgnih.gov

The expected molecular weight of anhydrous this compound (C₅H₇NaO₂) is approximately 122.10 g/mol , with a monoisotopic mass of about 122.034 Da. nih.gov In a typical positive-ion mode ESI-mass spectrum, one might observe signals corresponding to the sodium cation adduct of the neutral acetylacetone molecule or cluster ions involving the sodium cation and the acetylacetonate anion.

While extensive fragmentation is minimized in ESI, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of a selected parent ion to gain structural information. The fragmentation of the acetylacetonate anion ([C₅H₇O₂]⁻) would likely involve the loss of small neutral molecules such as ketene (B1206846) (CH₂=C=O) or methyl radicals (·CH₃), leading to characteristic fragment ions. Analysis of these patterns helps to confirm the structure of the anion. chemguide.co.uklibretexts.org

Table 4: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Chemical Formula | C₅H₇NaO₂ | - |

| Molecular Weight | 122.10 g/mol | Computed nih.gov |

| Exact Mass | 122.03437374 Da | Computed nih.gov |

| Primary Ionization Technique | Electrospray Ionization (ESI) | Recommended wikipedia.org |

Electrochemical Methods for Redox Behavior Investigations

Electrochemical methods, such as cyclic voltammetry, are used to study the redox behavior of chemical species by measuring the current response to an applied potential. While the acetylacetonate ligand has often been considered "redox-inactive," recent research has demonstrated that it can participate in redox events, particularly when coordinated to a transition metal. nih.govrsc.orgnih.gov

Studies on chromium(II) acetylacetonate complexes have shown that the ligand can be oxidized or reduced in a process described as metal-ligand redox chemistry. nih.gov The accessibility of these redox states is influenced by the ligand field imposed by the metal center. rsc.org This finding challenges the traditional view of acetylacetonate as a simple spectator ligand and suggests it has energetically accessible orbitals that can engage in electron transfer. nih.gov

While detailed electrochemical studies focused solely on this compound are not widely reported, the known redox activity of the acetylacetonate ligand in metal complexes implies that the anion itself possesses a redox potential. Investigating the electrochemical behavior of this compound in various non-aqueous solvents could provide fundamental data on the intrinsic redox properties of the uncoordinated enolate anion.

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sample extraction. spectroscopyonline.comnih.gov Techniques such as in-situ FTIR, NMR, and X-ray based methods are powerful tools for tracking the consumption of reactants, the formation of products, and the appearance of transient intermediates. spectroscopyonline.comnih.govresearchgate.net

This compound is a common precursor for the synthesis of various metal acetylacetonate complexes. wikipedia.org The progress of these synthesis reactions can be monitored effectively using in-situ methods. For example, in-situ FTIR could track the disappearance of vibrational bands associated with the free acetylacetonate anion and the emergence of new bands corresponding to the coordinated ligand in the metal complex.

A relevant application is seen in the synthesis of zinc oxide (ZnO) nanoparticles from zinc acetylacetonate precursors, which has been studied in-situ using time-resolved X-ray diffraction (XRD) and X-ray absorption spectroscopy (EXAFS). irb.hr These techniques allowed researchers to follow the conversion of the precursor to the final ZnO product in real-time, observing the onset of nanoparticle formation at specific temperatures and tracking the reaction efficiency. irb.hr Similar in-situ approaches can be applied to reactions involving this compound to optimize reaction conditions, identify intermediates, and gain a deeper understanding of the reaction mechanism.

Computational and Theoretical Investigations of Sodium Pentane 2,4 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. In the context of metal complexes, DFT is particularly useful for elucidating the nature of the interaction between the metal ion and its ligands. For sodium pentane-2,4-dione, which exists as the sodium salt of the acetylacetonate (B107027) anion, DFT calculations can provide a detailed picture of the Na-O ionic bond.

Studies on related alkali metal β-diketonate complexes have shown that the interaction is predominantly electrostatic. researchgate.net The sodium cation interacts with the negatively charged oxygen atoms of the pentane-2,4-dionate anion. DFT calculations can quantify the charge distribution within the anion and the extent of charge transfer, if any, between the anion and the sodium cation. The calculated bond orders and bond lengths from DFT can be compared with experimental data from X-ray crystallography to validate the computational model.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors that can be obtained from DFT calculations. For the pentane-2,4-dionate anion, the HOMO is typically a π-orbital delocalized over the O-C-C-C-O framework, while the LUMO is a π* orbital. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and the energy of the lowest electronic transitions. The presence of the sodium ion will perturb these orbitals, and DFT can model this effect.

Table 1: Representative DFT Calculated Properties of the Pentane-2,4-dionate Anion (Note: These are representative values and can vary based on the level of theory and basis set used in the calculation.)

| Property | Calculated Value | Description |

| HOMO Energy | -2.5 to -3.5 eV | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | +1.5 to +2.5 eV | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 4.0 to 6.0 eV | A measure of the excitability of the molecule. |

| Mulliken Charge on Oxygen | -0.6 to -0.8 e | Indicates the partial negative charge on the oxygen atoms, highlighting the electrostatic nature of the interaction with Na+. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules, albeit at a higher computational cost compared to DFT.

For a relatively simple system like this compound, high-level ab initio calculations can serve as a benchmark for DFT results. These calculations can provide very accurate geometries, vibrational frequencies, and electronic properties. A key advantage of ab initio methods is their systematic improvability; by using larger basis sets and more sophisticated treatments of electron correlation, the results can be systematically converged towards the exact solution of the Schrödinger equation.

A study on simple diatomic molecules using ab initio methods highlighted the importance of understanding the nature of the HOMO in accurately calculating molecular properties. unram.ac.id For this compound, ab initio calculations would confirm the delocalized π-nature of the HOMO of the anion and provide a very accurate description of the electrostatic potential that governs the interaction with the sodium ion.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the behavior of substances in solution and the nature of intermolecular interactions.

For this compound, MD simulations can be employed to understand its solvation in various solvents, such as water. In an aqueous solution, the sodium cation and the pentane-2,4-dionate anion will be surrounded by water molecules, forming solvation shells. MD simulations can provide detailed information about the structure and dynamics of these solvation shells, including the average number of water molecules around each ion, the orientation of the water molecules, and the residence time of water molecules in the first solvation shell.

A molecular dynamics study of alkali metal ions in water has shown that the structure of the hydration shell is dependent on the size and charge of the ion. MD simulations of this compound would allow for the investigation of how the presence of the pentane-2,4-dionate anion influences the hydration of the sodium ion, and vice versa.

Furthermore, MD simulations can be used to study the aggregation of this compound in solution and the formation of ion pairs. The potential of mean force (PMF) between the sodium cation and the pentane-2,4-dionate anion can be calculated from MD simulations to quantify the stability of the ion pair in a given solvent.

In the solid state, MD simulations can be used to study the crystal structure and dynamics. By simulating the crystalline form of this compound, one can investigate intermolecular interactions, such as van der Waals forces and electrostatic interactions, that hold the crystal together. mdpi.comrsc.org

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the pathways of chemical reactions. For this compound, which is a sodium enolate, a key aspect of its reactivity is its behavior as a nucleophile.

Theoretical calculations can be used to study the mechanism of reactions involving the pentane-2,4-dionate anion, such as alkylation. masterorganicchemistry.com The pentane-2,4-dionate anion is an ambident nucleophile, meaning it can react at two different sites: the central carbon atom (C-alkylation) or one of the oxygen atoms (O-alkylation). wikipedia.org Quantum chemical calculations can be used to determine the activation energies for both pathways, thereby predicting the selectivity of the reaction under different conditions.

The transition states for the C-alkylation and O-alkylation reactions can be located and characterized using methods like DFT. The calculated activation barriers can provide a rationale for the experimentally observed product distribution. Factors that influence the selectivity, such as the nature of the solvent and the electrophile, can also be investigated computationally.

For instance, a computational study on the alkylation of enolates can reveal the influence of the counter-ion (in this case, Na+) on the reaction pathway. The coordination of the sodium ion to the oxygen atoms of the enolate can affect the charge distribution and steric accessibility of the nucleophilic centers, thereby influencing the C/O alkylation ratio.

Ligand Field Theory and Crystal Field Theory Applications in Coordination Chemistry

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal complexes. fiveable.mewikipedia.org These theories focus on the splitting of the d-orbitals of the metal ion due to the electrostatic field created by the surrounding ligands. libretexts.org

It is crucial to note that Ligand Field Theory and Crystal Field Theory are generally not applicable to this compound in the traditional sense. Sodium is an s-block element, and its ion, Na+, has a noble gas electron configuration ([Ne]) with no d-electrons. iitd.ac.in Therefore, there are no d-orbitals to be split by the ligand field of the pentane-2,4-dionate anion.

The bonding in this compound is predominantly ionic, characterized by the electrostatic attraction between the positively charged sodium ion and the negatively charged pentane-2,4-dionate anion. byjus.com While the pentane-2,4-dionate anion itself has a rich electronic structure with π-systems, the interaction with the Na+ ion does not involve the type of d-orbital interactions that are the focus of LFT and CFT.

These theories are highly relevant for understanding the properties of pentane-2,4-dionate complexes with transition metals (e.g., iron, copper, chromium), where the d-orbitals of the metal play a central role in bonding, color, and magnetic properties. However, for a main group metal complex like this compound, a description based on ionic bonding and molecular orbital theory of the anion is more appropriate.

Reaction Chemistry and Functional Group Transformations

Alkylation and Arylation Reactions (C- and O-alkylation)

The alkylation of sodium pentane-2,4-dione is a classic example of ambident nucleophilicity, where the reaction can occur at either the central carbon atom (C-alkylation) or the oxygen atom (O-alkylation). The course of the reaction is highly dependent on the nature of the alkylating agent and the reaction conditions.

C-Alkylation: This pathway leads to the formation of 3-substituted pentane-2,4-dione derivatives. It is generally favored by "soft" electrophiles, such as alkyl iodides and bromides. The use of a non-polar or weakly polar aprotic solvent and counterions like Li⁺ that coordinate tightly with the oxygen atoms can also promote C-alkylation. In the case of 1,3-dicarbonyl compounds, the two oxygen atoms can chelate with a metal cation, leading to exclusive C-alkylation. ic.ac.uk

O-Alkylation: This pathway results in the formation of enol ethers. "Hard" electrophiles, such as alkyl chlorides and triflates, tend to favor O-alkylation. reddit.com Polar aprotic solvents and larger, less coordinating cations (e.g., K⁺) can also increase the proportion of the O-alkylated product. ic.ac.uk

| Factor | Favors C-Alkylation | Favors O-Alkylation |

| Electrophile | Soft (e.g., R-I, R-Br) reddit.com | Hard (e.g., R-Cl, R-OTf) reddit.com |

| Solvent | Protic or non-polar aprotic | Polar aprotic ic.ac.uk |

| Counter-ion | Small, tightly coordinating (e.g., Li⁺) ic.ac.uk | Large, weakly coordinating (e.g., K⁺) ic.ac.uk |

A novel and efficient method for the synthesis of 3-substituted derivatives of pentane-2,4-dione involves the use of chloro derivatives which are converted to more reactive iodo derivatives in a Finkelstein reaction. researchgate.net The pure C-alkylation product can be isolated by forming a copper complex, which is then decomposed with hydrochloric acid. researchgate.net

Condensation Reactions with Other Organic Substrates

This compound, or its parent compound acetylacetone (B45752) in the presence of a base, readily undergoes condensation reactions with a variety of carbonyl-containing compounds and other electrophilic substrates. These reactions are fundamental in the synthesis of a wide range of heterocyclic and carbocyclic systems.

Knoevenagel Condensation: This is a modified aldol (B89426) condensation where an active hydrogen compound, such as pentane-2,4-dione, reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.orgsigmaaldrich.com The reaction typically proceeds through a nucleophilic addition followed by a dehydration to yield an α,β-unsaturated product. wikipedia.org For instance, the condensation of acetylacetone with aldehydes, catalyzed by indium trichloride (B1173362) in acetonitrile, produces aryl- or alkylideneacetylacetones. ccspublishing.org.cn

Synthesis of Heterocycles:

Pyrazoles: The reaction of 1,3-diketones like pentane-2,4-dione with hydrazine (B178648) is a classic method for the synthesis of substituted pyrazoles. wikipedia.orgmdpi.com For example, acetylacetone and hydrazine react to form 3,5-dimethylpyrazole. wikipedia.org

Pyrimidines: Condensation of pentane-2,4-dione with urea (B33335) or its derivatives is a common route to pyrimidine (B1678525) synthesis. bu.edu.eg This involves the reaction of a 1,3-dicarbonyl compound with a C-N-C fragment.

Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate, a related compound), and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org While not directly using this compound, it exemplifies the reactivity of β-dicarbonyl compounds in forming complex heterocyclic structures. wikipedia.orgorganic-chemistry.orgacs.orgchemtube3d.com

| Substrate | Reaction Type | Product Class |

| Aldehydes/Ketones | Knoevenagel Condensation | α,β-Unsaturated diones |

| Hydrazine | Cyclocondensation | Pyrazoles |

| Urea | Cyclocondensation | Pyrimidines |

Redox Reactions Involving this compound

The pentane-2,4-dione moiety can participate in redox reactions, either directly at the organic ligand or indirectly through its coordination to a redox-active metal center.

Oxidation: The oxidation of sodium pentane-2,4-dionate can lead to coupling products. A notable example is the oxidation with iodine, which results in the formation of tetraacetylethane. orgsyn.org This reaction proceeds by the coupling of two enolate radicals generated in situ.

In the synthesis of some metal acetylacetonate (B107027) complexes, the metal ion is oxidized. For instance, the synthesis of tris(acetylacetonato)cobalt(III) often starts from a Co(II) salt, and an oxidizing agent like hydrogen peroxide is used to oxidize the cobalt to the +3 state. wikipedia.orgyoutube.com Similarly, the preparation of Mn(acac)₃ can involve the oxidation of a Mn(II) salt using an oxidizing agent like potassium permanganate. depauw.eduthecreativechemist.org While the ligand itself is not directly oxidized in these cases, its coordination facilitates the redox chemistry of the metal center.

Reduction: The carbonyl groups of pentane-2,4-dione can be reduced to hydroxyl groups. However, specific examples detailing the direct reduction of this compound are less common in the surveyed literature. The reduction of the corresponding metal complexes can lead to changes in the metal's oxidation state. For example, some metal acetylacetonate complexes are used as catalyst precursors where the metal is reduced to a lower oxidation state in the active catalytic species. wikipedia.org

Derivatization Strategies for Modified Pentane-2,4-dione Ligands

The functionalization of the pentane-2,4-dione backbone is a key strategy for tuning the electronic and steric properties of the resulting ligands and their metal complexes. These modifications can significantly impact the solubility, volatility, and reactivity of the metal acetylacetonates (B15086760). rsc.org

The most common site for derivatization is the central (γ) carbon atom (C3). As discussed in the alkylation section (8.1), a wide variety of alkyl and aryl groups can be introduced at this position. unirioja.es For example, 3-(pyridin-2-ylmethyl)pentane-2,4-dione has been synthesized by introducing a pyridinylmethyl group at the 3-position. asianpubs.org Such modifications are valuable for creating ligands with different coordination modes or for introducing additional functional groups. unirioja.esasianpubs.org

Another strategy involves modifications at the terminal methyl groups (C1 and C5). For instance, replacing the methyl groups with trifluoromethyl (CF₃) groups to give hexafluoroacetylacetonate leads to more volatile and Lewis acidic metal complexes.

| Position of Derivatization | Type of Substituent | Purpose of Modification |

| γ-carbon (C3) | Alkyl, Aryl, Functionalized groups | Tune steric and electronic properties, introduce new functionalities |

| Terminal carbons (C1, C5) | Fluorinated alkyl groups (e.g., CF₃) | Increase volatility and Lewis acidity of metal complexes |

These derivatization strategies allow for the synthesis of a vast library of β-diketonate ligands, which are crucial in coordination chemistry, catalysis, and materials science. researchgate.net

Electrophilic Substitution Reactions on the Chelate Ring

When pentane-2,4-dione acts as a ligand in a metal complex, the resulting chelate ring often exhibits quasi-aromatic character. wikipedia.org This delocalization of π-electrons makes the central γ-carbon atom nucleophilic and susceptible to electrophilic substitution, similar to electrophilic aromatic substitution. wikipedia.orglibretexts.org This reactivity is particularly observed in stable, non-labile complexes such as those of Cr(III), Co(III), and Rh(III).

A variety of electrophiles can be used to functionalize the chelate ring:

Halogenation: The reaction of metal acetylacetonates with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) leads to the corresponding 3-halo-substituted complexes.

Nitration: The chelate ring can be nitrated using reagents such as copper(II) nitrate (B79036) in acetic anhydride. acs.orguchile.cl This reaction introduces a nitro group at the 3-position. For example, Co(acac)₃ can be nitrated to form Co(O₂C₃Me₂NO₂)₃. wikipedia.orgwikiwand.com

Friedel-Crafts Acylation: Acyl groups can be introduced onto the chelate ring using acyl chlorides in the presence of a Lewis acid like aluminum chloride. rsc.orgacs.orgnih.govorganic-chemistry.org

These reactions underscore the aromatic-like nature of the metal acetylacetonate chelate ring and provide a powerful method for the synthesis of functionalized β-diketonate ligands while they are coordinated to a metal center.

| Reaction | Electrophile/Reagent | Product |

| Halogenation | N-halosuccinimide (NBS, NCS) | 3-Halo-acetylacetonate complex |

| Nitration | Copper(II) nitrate / Acetic anhydride | 3-Nitro-acetylacetonate complex |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 3-Acyl-acetylacetonate complex |

Emerging Research Frontiers and Future Directions

Sustainable and Environmentally Benign Synthetic Routes for the Compound

The pursuit of green chemistry principles has led to the development of more environmentally friendly methods for the synthesis of sodium pentane-2,4-dione and other metal acetylacetonates (B15086760). mdpi.comsemanticscholar.org Traditional liquid-phase synthesis often involves the use of organic solvents and can generate significant waste. nanotrun.com Emerging research focuses on minimizing or eliminating the use of hazardous substances, reducing energy consumption, and improving atom economy.

One promising approach is the use of solid-phase or "robust phase" synthesis. nanotrun.com This method, which involves the direct grinding of reactants in the absence of a solvent, offers several advantages over traditional liquid-phase methods. nanotrun.com These benefits include faster reaction times, milder reaction conditions, simpler operation, and higher product yields. nanotrun.com By eliminating the need for solvents, this approach significantly reduces the environmental impact of the synthesis. nanotrun.com

Another area of investigation is the use of alternative, more benign reaction media and catalysts. Research into microwave-assisted synthesis, for example, has shown potential for accelerating reaction rates and reducing energy consumption in various organic syntheses. researchgate.net The development of catalytic routes that utilize non-toxic and readily available starting materials is also a key focus. The overarching goal is to create synthetic pathways that are not only efficient and cost-effective but also inherently safer and more sustainable.

Table 1: Comparison of Synthetic Routes for Metal Acetylacetonates

| Feature | Traditional Liquid-Phase Synthesis | Solid-Phase (Robust Phase) Synthesis |

|---|---|---|

| Solvent Requirement | Typically requires organic solvents | Solvent-free |

| Reaction Conditions | Often requires heating and reflux | Can often be performed at room temperature |

| Reaction Time | Can be lengthy | Generally faster |

| Byproducts | Can generate significant waste | Minimal byproducts |

| Environmental Impact | Higher | Lower |

| Energy Consumption | Higher | Lower |

Integration into Advanced Catalytic Systems for Energy and Environmental Applications

This compound serves as a crucial precursor for a wide array of metal acetylacetonate (B107027) complexes that exhibit significant catalytic activity. wikipedia.org The bidentate nature of the pentane-2,4-dionate ligand allows it to form stable chelate rings with metal ions, influencing the electronic and steric properties of the resulting catalyst. biofuranchem.com This versatility makes metal acetylacetonates valuable in various catalytic applications, including those related to energy production and environmental remediation. americanelements.com

A notable application in the energy sector is the use of ruthenium(III) acetylacetonate as a homogeneous catalyst for the hydrolysis of sodium borohydride. researchgate.net This reaction is of great interest for chemical hydrogen storage, as it provides a method for the controlled release of hydrogen gas. researchgate.net Studies have shown that ruthenium(III) acetylacetonate is a highly active catalyst for this process, facilitating a high turnover number before deactivation. researchgate.net

In the realm of environmental applications, metal acetylacetonates are being explored for their potential in various catalytic processes. For instance, iron acetylacetonate has been investigated as a photocatalyst for the degradation of plastics. nanotrun.com The development of supported catalysts, where metal acetylacetonates are anchored onto solid supports, is a promising strategy to enhance catalyst stability and reusability, addressing some of the challenges associated with homogeneous catalysis. nanotrun.com

Novel Applications in Nanoscience and Advanced Materials

The unique properties of this compound and its derivatives make them valuable building blocks in the fields of nanoscience and advanced materials. americanelements.com The compound serves as a reliable precursor for the synthesis of a variety of nanomaterials, including mixed metal oxide nanoparticles and carbon nanostructures. biofuranchem.comamericanelements.com

In the synthesis of mixed metal oxide nanoparticles, this compound can be used in sol-gel processes to create highly homogeneous materials with controlled stoichiometry. biofuranchem.com These nanoparticles have a wide range of applications, from electronics and ceramics to catalysis and energy storage. The thermal stability and solubility of metal acetylacetonates in organic solvents make them well-suited for these fabrication methods. biofuranchem.com

Furthermore, acetylacetonate complexes are instrumental in the production of carbon nanostructures through techniques like chemical vapor deposition (CVD). americanelements.com The ability to form volatile metal complexes is a key advantage in these processes. wikipedia.org Research has also demonstrated the utility of acetylacetone (B45752) as an anchoring group for the development of functionalized hybrid materials. For example, it can be used to graft organic molecules onto the surface of metal oxides like zinc oxide (ZnO), creating hybrid materials with tailored properties for applications in light-emitting diodes, solar cells, and protective coatings. researchgate.net

Table 2: Applications of this compound in Nanoscience and Materials

| Application Area | Role of this compound/Derivatives | Resulting Materials/Technologies |

|---|---|---|

| Nanoparticle Synthesis | Precursor in sol-gel and other synthetic methods. biofuranchem.com | Mixed metal oxide nanoparticles, carbon nanostructures. biofuranchem.comamericanelements.com |

| Thin Film Deposition | Component in chemical vapor deposition (CVD) processes. americanelements.com | Functional thin films for various applications. americanelements.com |

| Hybrid Materials | Anchoring group for surface functionalization of metal oxides. researchgate.net | ZnO-based hybrid layers for optoelectronics and coatings. researchgate.net |

| Catalysis | Precursor for catalytically active metal complexes. nanotrun.com | Homogeneous and supported catalysts. nanotrun.com |

Challenges and Opportunities in Expanding the Reactivity Profile for Specialized Syntheses

While this compound is a versatile reagent, its reactivity profile presents both challenges and opportunities for chemists engaged in specialized syntheses. wikipedia.org The ambidentate nature of the pentane-2,4-dionate anion, which can react at either the oxygen or carbon atoms, is a key consideration. wikipedia.org This can lead to the formation of both O-alkylated and C-alkylated products in reactions with electrophiles, and controlling the selectivity of these reactions is a significant challenge. wikipedia.org

The outcome of such reactions is influenced by a variety of factors, including the nature of the electrophile, the solvent, and the counterion. For instance, the use of different bases in conjunction with pentane-2,4-dione can lead to different products when reacted with the same electrophile. chegg.com Understanding and manipulating these factors is crucial for directing the reaction towards the desired product.

These challenges also present opportunities for the development of novel synthetic methodologies. By carefully designing reaction conditions, it is possible to exploit the dual reactivity of the pentane-2,4-dionate anion to synthesize a wide range of functionalized molecules that would be difficult to access through other means. The development of new catalytic systems that can control the regioselectivity of these reactions is a particularly promising area of research. Further exploration of the reaction of pentane-2,4-dione with various electrophiles and nucleophiles will undoubtedly lead to the discovery of new and valuable chemical transformations. stackexchange.com

Interdisciplinary Approaches in this compound Research

The expanding scope of this compound's applications necessitates a more interdisciplinary approach to its study. The traditional boundaries between chemistry, materials science, physics, and engineering are becoming increasingly blurred as researchers collaborate to address complex scientific challenges.

For example, the development of new catalysts for energy applications requires a combination of expertise in synthetic organic and inorganic chemistry for catalyst design, physical chemistry for kinetic and mechanistic studies, and chemical engineering for reactor design and process optimization. Similarly, the creation of novel nanomaterials and hybrid systems benefits from the combined knowledge of materials scientists, who can characterize the physical properties of the materials, and chemists, who can design and synthesize the molecular components. nih.gov

Computational chemistry is also playing an increasingly important role in this interdisciplinary landscape. nih.gov Theoretical studies can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives, helping to guide the design of new experiments and the interpretation of experimental results. researchgate.net By fostering collaborations between experimentalists and theoreticians, the scientific community can accelerate the pace of discovery and innovation in this exciting field.

Q & A

Q. What factors contribute to the enhanced acidity (pKa ~9) of pentane-2,4-dione compared to simple ketones like acetone (pKa ~20)?